molecular formula C14H17N3O4 B2419446 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid CAS No. 1031807-35-8

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

Cat. No. B2419446
CAS RN: 1031807-35-8
M. Wt: 291.307
InChI Key: GOBHRPIYQOJJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, also known as CA-074, is a potent and selective inhibitor of cathepsin B. Cathepsin B is a cysteine protease that plays a crucial role in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Chemical Applications

4-Aralkyl-5-aryl-3-hydroxy-2(5H)-furanones, derived from 4-aryl-2-oxobutanoic acids, show potential in synthesizing various chemical structures, such as quinoxalines and azauracils, through a series of reactions and transformations (Labib et al., 1988). This indicates a broad range of applications in chemical synthesis and pharmaceuticals.

Optical Properties for Disease Diagnosis

A novel fluorescent probe based on a derivative of 4-oxobutanoic acid has been developed for detecting β-amyloids, demonstrating a high affinity towards these aggregates. This is particularly significant for the molecular diagnosis of Alzheimer’s disease, highlighting its potential in medical imaging and diagnostics (Fa et al., 2015).

Molecular Structure and Electronic Studies

The molecular docking and vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid provide insight into their stability and reactivity. These studies are crucial in the development of new materials, particularly for nonlinear optical applications (Vanasundari et al., 2018).

Catalytic Synthesis in Green Chemistry

The catalyzed synthesis of 4H-isoxazol-5-ones from ethyl 3-oxobutanoate, a derivative of 4-oxobutanoic acid, in the presence of boric acid demonstrates an efficient, green, and high-yield method. This contributes to the field of green chemistry and sustainable synthesis methods (Kiyani & Ghorbani, 2015).

Antioxidant Properties in Pharmacology

The antioxidant properties of new 4-hydroxycoumarin derivatives, related to 4-oxobutanoic acid, were investigated, showing promising results in the medical and pharmacological fields. These derivatives could potentially be used in therapies targeting oxidative stress-related diseases (Stanchev et al., 2009).

properties

IUPAC Name

4-(2-cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-9-10-4-1-2-5-11(10)17-13(19)8-12(14(20)21)16-6-3-7-18/h1-2,4-5,12,16,18H,3,6-8H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHRPIYQOJJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.